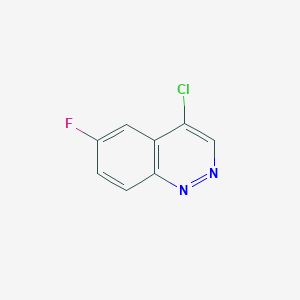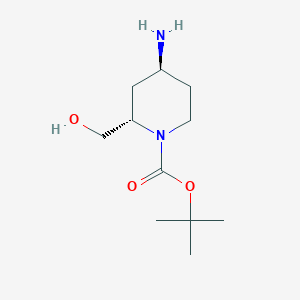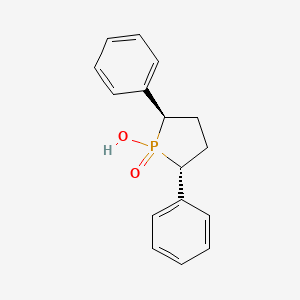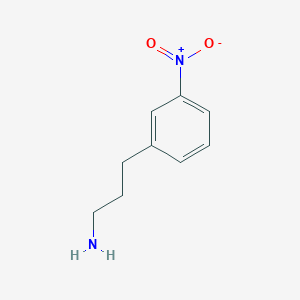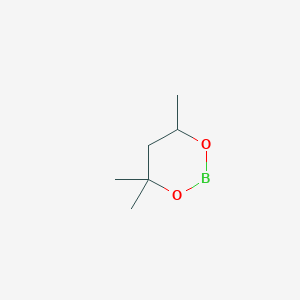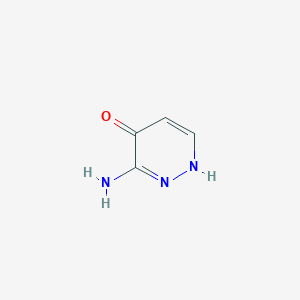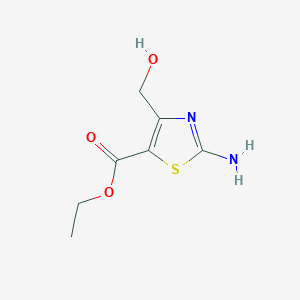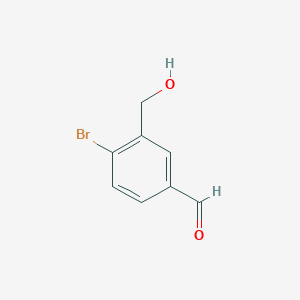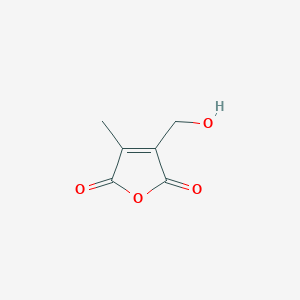
3-(Hydroxymethyl)-4-methylfuran-2,5-dione
Übersicht
Beschreibung
The compound “3-(Hydroxymethyl)-4-methylfuran-2,5-dione” is a furan derivative. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The hydroxymethyl group (-CH2OH) is an alcohol functional group, which typically makes the molecule more polar and can participate in hydrogen bonding .
Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The presence of the hydroxymethyl group could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Hydroxymethyl)-4-methylfuran-2,5-dione” would depend on its exact structure. Generally, furan compounds are polar due to the oxygen atom in the ring and can participate in hydrogen bonding due to the hydroxymethyl group .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Biomass-Derived Furanic Compound Reduction : Methylsquarate and related compounds, such as furfural and 5-hydroxymethylfurfural (HMF), are central to biorefinery applications. Their reduction with hydrogen over heterogeneous catalysts enables the conversion of oxygen-rich compounds to various valuable products like furfuryl alcohol and tetrahydrofurfuryl alcohol. This process is important in the context of sustainable chemistry and bio-derived materials (Nakagawa, Tamura, & Tomishige, 2013).
- Transformation to Ketoacids and Diketones : Bio-derived furans such as 2-furfural, 5-HMF, and 5-methylfurfural can be transformed into ketoacids like levulinic acid and diketones using water-soluble ruthenium catalysts. This method presents an efficient way to convert biomass-derived materials into valuable chemical intermediates (Gupta, Tyagi, Dwivedi, Mobin, & Singh, 2015).
Organic Synthesis
- C-Glycosyl and Polyhydroxyalkyl-Pyridazine Synthesis : Methylsquarate derivatives are used in the synthesis of complex organic compounds. For example, the synthesis of C-glycosyl and polyhydroxyalkyl-pyridazines involves photo-oxygenation of methylsquarate derivatives, indicating its utility in the creation of novel organic structures (Aparicio, Lopez-Espinosa, & Díaz, 1984).
Materials Science
- Hydrolytic Degradation of Polyesters : Methylsquarate derivatives are studied for their role in the hydrolytic degradation of polyesters. For instance, hydroxyl-functionalized poly(alpha-hydroxy acid)s containing methylsquarate units show varying degradation rates, which is significant for biomedical and pharmaceutical applications (Leemhuis, Kruijtzer, Nostrum, & Hennink, 2007).
Atmospheric Chemistry
- Atmospheric Degradation Studies : Methylsquarate and its derivatives, such as alkylfurans, are investigated for their atmospheric degradation patterns. Understanding these patterns is crucial for assessing environmental impact and for air quality modeling (Villanueva, Cabañas, Monedero, Salgado, Bejan, & Martín, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-4-methylfuran-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3-4(2-7)6(9)10-5(3)8/h7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLKACFLUOXLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-methylfuran-2,5-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)
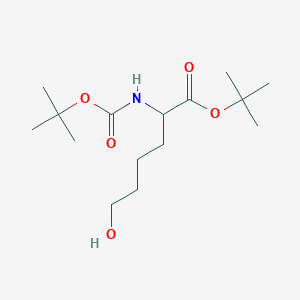
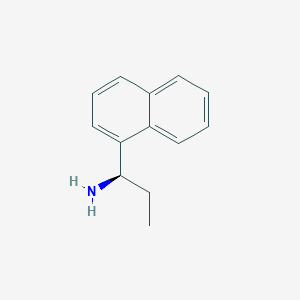
![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)

